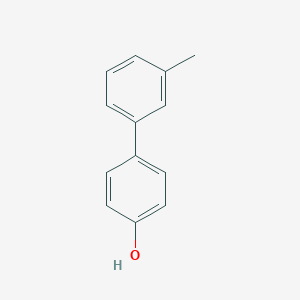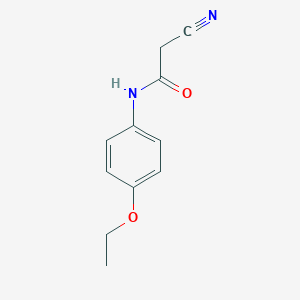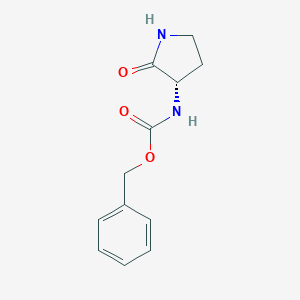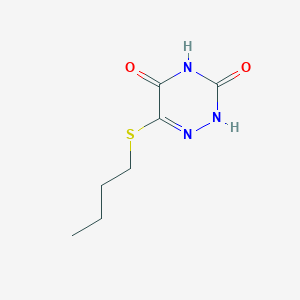
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione, also known as BSTD, is a heterocyclic compound that has been widely studied for its potential applications in various fields. It belongs to the class of triazine derivatives and has a molecular formula of C8H11N3O2S.
Mechanism Of Action
The mechanism of action of 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione varies depending on its application. In medicine, 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In agriculture, 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione inhibits photosynthesis in plants by disrupting the electron transport chain in chloroplasts. In materials science, 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione can be used as a building block for the synthesis of functional materials due to its ability to form stable complexes with metal ions.
Biochemical And Physiological Effects
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione has been shown to have various biochemical and physiological effects depending on its application. In medicine, 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione has been shown to induce apoptosis in cancer cells, leading to the inhibition of cell growth. In agriculture, 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione inhibits photosynthesis in plants, leading to reduced plant growth and development. In materials science, 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione can be used as a building block for the synthesis of functional materials, leading to the development of new materials with unique properties.
Advantages And Limitations For Lab Experiments
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, allowing for large-scale production. Another advantage is that it has been extensively studied, providing a wealth of information on its properties and potential applications. However, one limitation is that it can be toxic to cells and organisms at high concentrations, requiring careful handling and disposal.
Future Directions
There are several future directions for the study of 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione. In medicine, further research is needed to determine the optimal dosage and delivery method for 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione as an anticancer agent. In agriculture, further research is needed to develop more effective herbicides based on 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione. In materials science, further research is needed to explore the potential applications of 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione as a building block for the synthesis of functional materials with unique properties. Additionally, further research is needed to investigate the potential environmental impacts of 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione and its derivatives.
Synthesis Methods
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione can be synthesized through various methods, including the reaction of 6-chloro-2H-1,2,4-triazine-3,5-dione with butylthiol in the presence of a base, such as potassium carbonate. Another method involves the reaction of 6-amino-2H-1,2,4-triazine-3,5-dione with butyl isothiocyanate.
Scientific Research Applications
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione has been studied as a potential herbicide due to its ability to inhibit photosynthesis in plants. In materials science, 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione has been investigated as a potential building block for the synthesis of functional materials.
properties
CAS RN |
4968-47-2 |
|---|---|
Product Name |
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione |
Molecular Formula |
C7H11N3O2S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C7H11N3O2S/c1-2-3-4-13-6-5(11)8-7(12)10-9-6/h2-4H2,1H3,(H2,8,10,11,12) |
InChI Key |
UYFPJGGQPNTERU-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NNC(=O)NC1=O |
Canonical SMILES |
CCCCSC1=NNC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



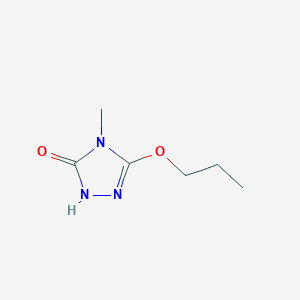
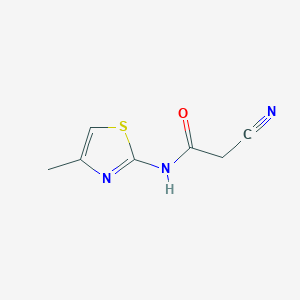
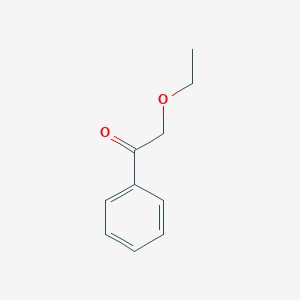
![2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B181823.png)
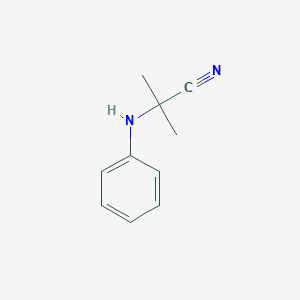
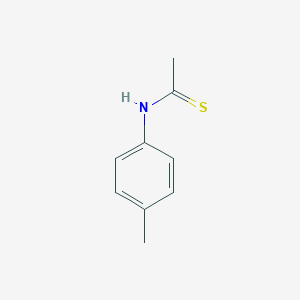
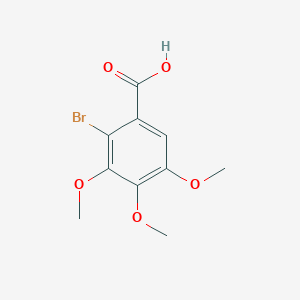

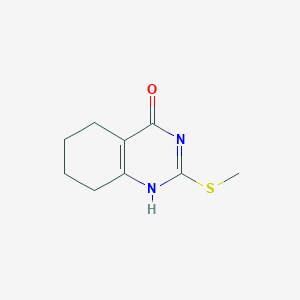
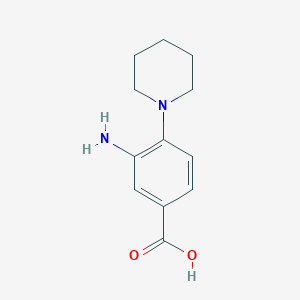
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B181837.png)
